molecular formula C73H89ClN10O26 B070019 Orientiparcin CAS No. 159445-62-2

Orientiparcin

Cat. No. B070019
CAS RN: 159445-62-2
M. Wt: 1558 g/mol
InChI Key: BURNGCVAUVZERJ-MNIPIRDOSA-N
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Description

Orientiparcin is a type of glycopeptide antibiotic that is produced by the bacterium Actinoplanes strain ATCC 33076. It is a promising antibiotic due to its unique structure and mechanism of action.

Scientific Research Applications

Orientiparcin has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Orientiparcin has also been studied for its potential use in treating infections caused by multidrug-resistant bacteria.

Mechanism Of Action

Orientiparcin works by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of the peptidoglycan precursor, preventing the cross-linking of the cell wall. This results in the inhibition of bacterial growth and eventual cell death.
Biochemical and Physiological Effects:
Orientiparcin has been shown to have low toxicity and is well-tolerated in animal studies. It has also been found to have a low potential for inducing bacterial resistance. However, it may cause cross-resistance with other glycopeptide antibiotics.

Advantages And Limitations For Lab Experiments

One advantage of Orientiparcin is its broad-spectrum activity against Gram-positive bacteria. It also has a unique mechanism of action, which may make it effective against bacteria that are resistant to other antibiotics. However, its synthesis can be challenging, and it may be difficult to obtain sufficient quantities for research purposes.

Future Directions

There are several future directions for research on Orientiparcin. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the investigation of Orientiparcin's potential use in combination therapy with other antibiotics. Additionally, there is a need for further studies on its safety and efficacy in humans.
Conclusion:
Orientiparcin is a promising antibiotic with a unique structure and mechanism of action. It has been extensively studied for its antibacterial properties and has shown potential for use in treating infections caused by multidrug-resistant bacteria. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

Orientiparcin is synthesized through a fermentation process using Actinoplanes strain ATCC 33076. The fermentation process involves the growth of the bacterium in a culture medium containing various nutrients. The bacterium then produces Orientiparcin, which is extracted and purified from the culture medium.

properties

CAS RN

159445-62-2

Product Name

Orientiparcin

Molecular Formula

C73H89ClN10O26

Molecular Weight

1558 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)30-8-12-35(13-9-30)105-44-19-33-20-45(60(44)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)106-43-15-11-32(18-38(43)74)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102)/t28-,29-,39+,40-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63+,71-,72-,73-/m0/s1

InChI Key

BURNGCVAUVZERJ-MNIPIRDOSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

synonyms

Orientiparcin

Origin of Product

United States

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